An In-depth Technical Guide to the Basic Properties of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
An In-depth Technical Guide to the Basic Properties of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, a molecule of significant interest within pharmaceutical sciences, is primarily recognized as a key related compound of the potent non-steroidal anti-inflammatory drug (NSAID), Ketorolac.[1][2] Designated as Ketorolac Related Compound D by the United States Pharmacopeia (USP), its relevance extends from being a critical reference standard in quality control to a versatile building block in synthetic organic chemistry.[2] This guide provides a comprehensive technical overview of its core basic properties, chemical characteristics, and analytical methodologies, designed to equip researchers and drug development professionals with the foundational knowledge required for its effective study and application.
Chemical and Physical Properties
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone possesses a fused bicyclic pyrrolizidine core, which is the foundational structure for a broad class of naturally occurring alkaloids known for their diverse biological activities. The presence of a benzoyl group attached to the pyrrole ring significantly influences its electronic and chemical properties.
Molecular Structure and Identification
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IUPAC Name: (2,3-dihydro-1H-pyrrolizin-5-yl)(phenyl)methanone[3]
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Synonyms: 5-Benzoyl-2,3-dihydro-1H-pyrrolizine, Ketorolac Related Compound D, Ketorolac Impurity D[4][5]
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CAS Number: 113502-55-9[4]
Physicochemical Data
A summary of the key physicochemical properties of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone is presented in the table below. These computed properties provide a fundamental understanding of the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 211.26 g/mol | PubChem[4] |
| XLogP3 | 2.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Exact Mass | 211.099714038 g/mol | PubChem[4] |
| Topological Polar Surface Area | 21.6 Ų | PubChem[4] |
| Heavy Atom Count | 16 | PubChem[4] |
Basicity and pKa
The basicity of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. This property is primarily attributed to the lone pair of electrons on the nitrogen atom within the pyrrolizidine ring system.
Structural Basis of Basicity
The pyrrolizidine nucleus, a common feature in a wide array of alkaloids, is inherently basic due to the presence of the tertiary amine. The availability of the nitrogen's lone pair for protonation determines the compound's strength as a base. In Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, the nitrogen atom is part of a fused bicyclic system. While the pyrrole ring itself is generally considered weakly basic due to the delocalization of the nitrogen lone pair into the aromatic system, the dihydro-pyrrolizine structure with its sp³-hybridized nitrogen in the pyrrolidine ring imparts a more distinct basic character.
The electron-withdrawing effect of the benzoyl group at the 5-position of the pyrrole ring can influence the overall electron density of the heterocyclic system, thereby modulating the basicity of the nitrogen atom. However, the nitrogen in the saturated portion of the ring system is expected to be the primary site of protonation.
Predicted pKa
Synthesis and Characterization
As a crucial impurity and reference standard for Ketorolac, the synthesis and rigorous characterization of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone are of paramount importance.
Synthetic Pathways
The synthesis of this compound is often embedded within the broader synthetic schemes for Ketorolac and its analogues. Several patents outline the synthesis of the pyrrolizine core, which can then be functionalized. A general conceptual pathway involves the construction of the 2,3-dihydro-1H-pyrrolizine ring system followed by acylation with benzoyl chloride.
One patented approach for related structures involves the use of N-(2-bromoethyl) pyrrole as a starting material, which can be synthesized from 2,5-dimethoxytetrahydrofuran and bromoethylamine hydrobromide.[6] Subsequent alkylation and cyclization reactions can lead to the formation of the dihydro-pyrrolizine core.[6] The final step would be a Friedel-Crafts acylation or a similar reaction to introduce the benzoyl group.
Caption: Conceptual synthetic pathway.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and quality assessment of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone. While specific spectra for this exact compound are not publicly available, data from closely related structures can be used for comparative analysis.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group, typically in the range of 7.0-8.0 ppm. The protons on the pyrrole ring will appear in the aromatic region as well, while the protons of the dihydro-pyrrolizine ring will be observed in the aliphatic region, likely as multiplets.
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¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ketone at a downfield chemical shift (typically >190 ppm). Aromatic carbons from both the phenyl and pyrrole rings will resonate in the 120-140 ppm range. The aliphatic carbons of the dihydro-pyrrolizine ring will appear at upfield chemical shifts.
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1650-1680 cm⁻¹. Other characteristic bands will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C and C-N stretching vibrations from the heterocyclic ring system.
The UV-Vis spectrum is expected to show absorption maxima corresponding to the π → π* transitions of the aromatic and heteroaromatic systems. The benzoyl-substituted pyrrole chromophore will likely result in strong absorption in the UV region.
Experimental Protocols
The following section outlines generalized experimental protocols for the synthesis, purification, and characterization of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, based on standard organic chemistry techniques and information from related syntheses.
Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes a plausible method for the final acylation step.
Materials:
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2,3-dihydro-1H-pyrrolizine
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Benzoyl chloride
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Anhydrous dichloromethane (DCM)
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Lewis acid catalyst (e.g., AlCl₃ or SnCl₄)
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Inert gas (Nitrogen or Argon)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate
Procedure:
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To a solution of 2,3-dihydro-1H-pyrrolizine (1.0 eq) in anhydrous DCM under an inert atmosphere, add the Lewis acid catalyst (1.1 eq) portion-wise at 0 °C.
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Stir the mixture for 15 minutes at 0 °C.
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Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Caption: Workflow for synthesis and purification.
Protocol: pKa Determination by UV-Vis Spectrophotometry
This protocol provides a general method for the experimental determination of the pKa value.
Materials:
-
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
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Series of buffer solutions with known pH values (e.g., from pH 2 to 12)
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UV-Vis spectrophotometer
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Quartz cuvettes
Procedure:
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Prepare a stock solution of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone in a suitable solvent (e.g., methanol or ethanol).
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For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.
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Record the UV-Vis spectrum of each sample over a relevant wavelength range.
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Identify a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly.
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Plot the absorbance at this wavelength against the pH of the buffer solutions.
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The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Biological and Pharmaceutical Relevance
The primary significance of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone lies in its role as a process impurity and degradant of Ketorolac.[7] As such, its synthesis, isolation, and characterization are crucial for the quality control of Ketorolac formulations. The presence and quantity of this and other related substances must be carefully monitored to ensure the safety and efficacy of the final drug product.
While there is limited direct research on the specific biological activities of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, the broader class of pyrrolizidine alkaloids exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. This suggests that the 2,3-dihydro-1H-pyrrolizine core is a privileged scaffold in medicinal chemistry and warrants further investigation.
Conclusion
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone is a molecule of considerable importance in the pharmaceutical industry. A thorough understanding of its basic properties, including its chemical structure, physicochemical characteristics, and basicity, is essential for its use as a reference standard and for the development of robust analytical methods for Ketorolac. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its potential biological activities may unveil new therapeutic applications for this intriguing heterocyclic scaffold.
References
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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Science Alert. (n.d.). Synthesis, Characterization and Pharmacological Screening: Mutual Amide Prodrug of Ketorolac-glucosamine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR, UV-VIS), chemical reactivity and biological examinations of Ketorolac | Request PDF. Retrieved from [Link]
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SynZeal. (n.d.). Ketorolac EP Impurity D | 1391053-45-4. Retrieved from [Link]
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Semantic Scholar. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]
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AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]
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GLP Pharma Standards. (n.d.). Ketorolac USP Related Compound D | CAS No- 113502-55-9. Retrieved from [Link]
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PubChem. (n.d.). Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of pure ketorolac tromethamine. Retrieved from [Link]
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Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]
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Drugfuture. (n.d.). PHENYL(2,3-DIHYDRO-1H-PYRROLIZIN-5-YL)METHANONE. Retrieved from [Link]
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